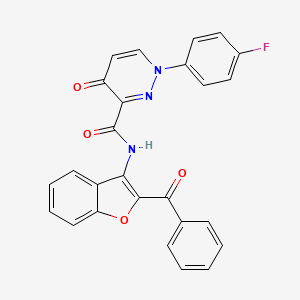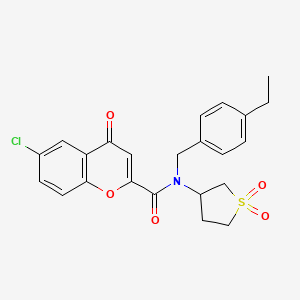
5-Amino-4-(1,3-benzothiazol-2-YL)-1-(2-methyl-5-nitrophenyl)-2,3-dihydro-1H-pyrrol-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Amino-4-(1,3-benzothiazol-2-YL)-1-(2-methyl-5-nitrophenyl)-2,3-dihydro-1H-pyrrol-3-one: , also known by its systematic IUPAC name, is a heterocyclic compound. Let’s break down its structure:
- The core structure consists of a pyrrolone ring (a five-membered ring containing nitrogen) fused with a benzothiazole ring (a bicyclic system containing sulfur and nitrogen).
- The substituents include an amino group (NH₂) at position 5, a nitro group (NO₂) at position 2 of the benzene ring, and a methyl group (CH₃) at position 1 of the benzene ring.
Méthodes De Préparation
The synthetic routes to prepare this compound can vary, but here’s a common approach:
-
Heterocyclization Reaction:
- Start with 2-methyl-5-nitroaniline (aniline derivative with a methyl group and a nitro group).
- React it with 2-mercaptobenzothiazole (containing the benzothiazole ring) under appropriate conditions.
- The reaction forms the fused pyrrolone-benzothiazole system.
-
Reduction and Amination:
- Reduce the nitro group to an amino group using a suitable reducing agent.
- This step introduces the amino group at position 5.
-
Industrial Production:
- Industrial-scale production may involve modifications of the above steps or alternative methods.
- Optimization for yield, purity, and safety is crucial.
Analyse Des Réactions Chimiques
Oxidation: The nitro group can be oxidized to a nitroso group or further to a carbonyl group.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The amino group can undergo nucleophilic substitution reactions.
Common Reagents: Sodium borohydride (for reduction), acetic anhydride (for acetylation), and various acids or bases.
Major Products: The reduced compound (with an amino group) and its derivatives.
Applications De Recherche Scientifique
Medicine: Investigated for potential pharmacological activities (e.g., antimicrobial, anti-inflammatory, or anticancer properties).
Chemistry: Used as a building block in organic synthesis.
Industry: May find applications in dye synthesis or materials science.
Mécanisme D'action
Targets: The compound’s effects likely involve interactions with cellular proteins or enzymes.
Pathways: Further research is needed to elucidate specific pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds: Explore related pyrrolone or benzothiazole derivatives.
Uniqueness: Highlight its specific substituents and structural features.
: Example reference. : Another reference. : Yet another reference.
Propriétés
Formule moléculaire |
C18H14N4O3S |
|---|---|
Poids moléculaire |
366.4 g/mol |
Nom IUPAC |
4-(1,3-benzothiazol-2-yl)-5-imino-1-(2-methyl-5-nitrophenyl)-2H-pyrrol-3-ol |
InChI |
InChI=1S/C18H14N4O3S/c1-10-6-7-11(22(24)25)8-13(10)21-9-14(23)16(17(21)19)18-20-12-4-2-3-5-15(12)26-18/h2-8,19,23H,9H2,1H3 |
Clé InChI |
QHAJMRSIBYBCQM-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=C(C=C1)[N+](=O)[O-])N2CC(=C(C2=N)C3=NC4=CC=CC=C4S3)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(2-hydroxy-4,6-dimethylphenyl)-4-(4-methoxyphenyl)-5-propyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B11390169.png)
![6-(4-methoxyphenyl)-N-phenyl-3-propyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B11390173.png)

![5-chloro-2-[(4-fluorobenzyl)sulfonyl]-N-[5-(prop-2-en-1-ylsulfanyl)-1,3,4-thiadiazol-2-yl]pyrimidine-4-carboxamide](/img/structure/B11390187.png)
![4-(3,4-dimethoxyphenyl)-3-(2-hydroxyphenyl)-5-(pyridin-4-ylmethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B11390197.png)
![2-(5-Bromo-2-ethoxyphenyl)-5-ethyl-7-methyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B11390198.png)
![N-(3-chlorophenyl)-6-(4-ethoxyphenyl)-3-propyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B11390202.png)

![3-benzyl-6-chloro-9-(3,4-dimethoxybenzyl)-4-methyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one](/img/structure/B11390216.png)
![N-{4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl}-1-(3-methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide](/img/structure/B11390224.png)
![Diethyl [2-benzyl-5-(benzylamino)-1,3-oxazol-4-yl]phosphonate](/img/structure/B11390237.png)

![5-bromo-N-cyclohexyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]furan-2-carboxamide](/img/structure/B11390239.png)
![5-(furan-2-ylmethyl)-3-(2-hydroxy-4,6-dimethylphenyl)-4-[3-(prop-2-en-1-yloxy)phenyl]-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B11390243.png)
